Tert-butyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
Overview
Description
Tert-butyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is a chemical compound characterized by its complex structure, which includes a tert-butyl group, a 3-oxopropanoate moiety, and a 3,5-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3,5-dichlorophenyl)-3-oxopropanoate typically involves the reaction of 3,5-dichlorophenylacetic acid with tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(3,5-dichlorophenyl)-3-oxopropanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydroxide or potassium iodide.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-(3,5-dichlorophenyl)-3-oxopropanoate has several scientific research applications across different fields:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
Tert-butyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is similar to other compounds with chlorophenyl and oxopropanoate groups, such as tert-butyl 3-(3,4-dichlorophenyl)-3-oxopropanoate and tert-butyl 3-(2,4-dichlorophenyl)-3-oxopropanoate. its unique combination of functional groups and structural features sets it apart, making it suitable for specific applications where these similar compounds may not be as effective.
Comparison with Similar Compounds
Tert-butyl 3-(3,4-dichlorophenyl)-3-oxopropanoate
Tert-butyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
Tert-butyl 3-(3,5-dichlorophenyl)-2-oxopropanoate
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Properties
IUPAC Name |
tert-butyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c1-13(2,3)18-12(17)7-11(16)8-4-9(14)6-10(15)5-8/h4-6H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWYJINALBGNMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)C1=CC(=CC(=C1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457043 | |
Record name | TERT-BUTYL 3-(3,5-DICHLOROPHENYL)-3-OXOPROPANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026096-81-0 | |
Record name | TERT-BUTYL 3-(3,5-DICHLOROPHENYL)-3-OXOPROPANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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